2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline
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Overview
Description
2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methyl group at the second position and a 3-methylbutan-2-yloxy group at the third position on the aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline typically involves the reaction of 2-methylaniline with 3-methylbutan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(2-methylbutan-2-yl)oxy]aniline
- 2-Methyl-3-[(tert-pentyloxy)methyl]aniline
Uniqueness
2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline, with the molecular formula C12H19NO, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
- Molecular Formula : C12H19NO
- Molecular Weight : 193.28 g/mol
- CAS Number : 1934569-99-9
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the fields of pharmacology and biochemistry. Its interactions with enzymes and proteins suggest potential therapeutic applications.
The compound's mechanism of action involves:
- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, modulating metabolic pathways. The exact molecular targets are still under investigation but may include various receptors and enzymes involved in cellular signaling and metabolic processes .
Biological Studies
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against a range of bacterial strains .
- Anticancer Properties : Research is ongoing to evaluate its cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy .
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Molecular Formula | Key Features |
---|---|---|
4-Chloro-N-(1-methylcyclohexyl)aniline | C12H16ClN | Contains a chlorine atom; different functional properties. |
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline | C13H19NO | Features a methoxy group; potential for different biological interactions. |
Future Directions
The ongoing research into this compound highlights its potential as a versatile compound in medicinal chemistry. Future studies should focus on:
- Detailed pharmacokinetic profiling.
- Comprehensive toxicity assessments.
- Exploration of its role in enzyme modulation and receptor binding.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-methyl-3-(3-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C12H19NO/c1-8(2)10(4)14-12-7-5-6-11(13)9(12)3/h5-8,10H,13H2,1-4H3 |
InChI Key |
ATNLQFLHYDVFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(C)C(C)C)N |
Origin of Product |
United States |
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